In Vitro Potency at the Estrogen Receptor: Enclomiphene Exhibits a >2-Fold Higher Antagonist Potency Compared to Tamoxifen
In a rat hypothalamic cell line (D12) assay measuring the inhibition of estradiol-induced progesterone receptor expression, enclomiphene demonstrated an IC50 of 77 nM. This indicates a >2-fold higher potency compared to the structurally related SERM tamoxifen, which exhibited an IC50 of 174 nM [1]. In the same assay system, the pure antagonist ICI 182,780 showed an IC50 of 0.63 nM [1].
| Evidence Dimension | Potency of Estrogen Receptor Antagonism (IC50 for inhibition of progesterone receptor induction) |
|---|---|
| Target Compound Data | IC50 = 77 nM |
| Comparator Or Baseline | Tamoxifen: IC50 = 174 nM; ICI 182,780: IC50 = 0.63 nM |
| Quantified Difference | Enclomiphene is 2.26-fold more potent than tamoxifen; 122-fold less potent than ICI 182,780. |
| Conditions | Rat hypothalamic D12 cell line; inhibition of estradiol-induced progesterone receptor expression (48-hour treatment). |
Why This Matters
For researchers modeling SERM activity, enclomiphene provides a quantifiably more potent antagonist tool than tamoxifen in this specific hypothalamic context, allowing for more sensitive experimental modulation.
- [1] Fitzpatrick SL, et al. Effect of estrogen agonists and antagonists on induction of progesterone receptor in a rat hypothalamic cell line. Endocrinology. 1999 Sep;140(9):3928-37. doi: 10.1210/endo.140.9.6989. PMID: 10465261. View Source
